N,N-Diethyl-p-phenylenediamine sulfate
Overview
Description
N,N-Diethyl-p-phenylenediamine sulfate: is a chemical compound with the molecular formula C10H18N2O4S . It is commonly used in various analytical and industrial applications, particularly in the field of spectrophotometry for the determination of drugs and other substances .
Mechanism of Action
Target of Action
N,N-Diethyl-p-phenylenediamine sulfate primarily targets the respiratory system , gastrointestinal system , eyes , and skin . It is known to cause irritation in these organs .
Mode of Action
This compound is used in free chlorine colorimetric analysis . It reacts with Hypochlorous acid and Hypochlorite ions , acquiring a pinkish color that can be quantitatively related to the concentration of those substances if it’s inside the working range .
Biochemical Pathways
The compound is involved in the oxidative coupling reaction with free chlorine . This reaction is used for the sensitive square-wave voltammetric detection of chlorine .
Pharmacokinetics
It’s known that the compound islight-sensitive and air-sensitive , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of a pinkish/magenta color . This color change is used to measure the amount of free chlorine in the solution .
Action Environment
The action of this compound is influenced by environmental factors. It is light-sensitive and air-sensitive , and it should be kept in a dry and well-ventilated place . It is also incompatible with strong oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-p-phenylenediamine sulfate plays a significant role in biochemical reactions, particularly in the detection of oxidizing agents such as chlorine. The compound interacts with hypochlorous acid and hypochlorite ions, forming a pinkish-colored complex that can be quantitatively measured. This interaction is crucial for the colorimetric analysis of chlorine levels in water. The compound’s primary and tertiary amine groups are responsible for its reactivity, as they donate electron density to the aromatic ring, enhancing its nucleophilicity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can cause oxidative stress in cells by reacting with intracellular oxidizing agents, leading to the formation of reactive oxygen species (ROS). These ROS can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with hypochlorous acid can lead to the formation of imine products, which are known to be cytotoxic at high concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by hypochlorous acid and hypochlorite ions The compound’s primary and tertiary amine groups play a crucial role in this processThis radical cation can further react to form imine products under strong oxidizing conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade when exposed to high temperatures or strong oxidizing agents. Over time, the formation of imine products can increase, leading to a decrease in the compound’s effectiveness as a chromogenic indicator .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated, but at higher doses, it can cause oxidative stress and cytotoxicity. Studies have shown that high doses of the compound can lead to significant changes in cellular metabolism and gene expression, potentially resulting in adverse effects such as tissue damage and inflammation .
Metabolic Pathways
This compound is involved in metabolic pathways related to its oxidation and reduction. The compound is primarily metabolized by enzymes that catalyze the oxidation of its amine groups, leading to the formation of radical cations and imine products. These metabolic processes can affect the compound’s stability and reactivity, influencing its overall effectiveness in biochemical assays .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse easily through aqueous environments, while its interactions with cellular transporters facilitate its uptake and distribution. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with intracellular oxidizing agents. The compound’s subcellular localization is influenced by its hydrophilic nature and its interactions with cellular transporters. These factors can affect the compound’s activity and function, particularly in the context of its role as a chromogenic indicator in biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-p-phenylenediamine sulfate typically involves the reaction of N,N-diethylbenzene-1,4-diamine with sulfuric acid. The process can be summarized as follows:
- The reaction mixture is stirred until the formation of this compound is complete.
- The product is then isolated by filtration and purified by recrystallization .
N,N-Diethylbenzene-1,4-diamine: is dissolved in an appropriate solvent.
Sulfuric acid: is added slowly to the solution under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Batch or continuous reactors: to ensure efficient mixing and reaction control.
Temperature and pH control: to optimize yield and purity.
Purification steps: such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-p-phenylenediamine sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like sodium borohydride.
Substitution reagents: including halogens and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-Diethyl-p-phenylenediamine sulfate is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a chromogenic indicator for the determination of free and total chlorine in water samples.
Biology: It is employed in various biochemical assays to detect and quantify specific biomolecules.
Medicine: It is used in the analysis of drugs containing phenolic and aromatic amino groups.
Industry: It serves as a color developer in photography and as a reagent in various industrial processes
Comparison with Similar Compounds
- N,N-Dimethyl-p-phenylenediamine sulfate
- N,N-Diethyl-1,4-phenylenediammonium sulfate
- N,N-Diethyl-p-phenylenediamine oxalate
Comparison: N,N-Diethyl-p-phenylenediamine sulfate is unique due to its specific redox properties and its ability to form stable colored complexes. Compared to similar compounds, it offers distinct advantages in terms of sensitivity and specificity in analytical applications .
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLDJQABCMPYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86156-59-4, 93-05-0 (Parent) | |
Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:2) | |
Source | CAS Common Chemistry | |
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Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
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Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
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DSSTOX Substance ID |
DTXSID301015702 | |
Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:1) | |
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Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light pink odorless solid; [VWR International MSDS] | |
Record name | p-Amino-N,N-diethylaniline sulfate | |
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CAS No. |
6283-63-2, 6065-27-6 | |
Record name | Diethyl-p-phenylenediamine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6283-63-2 | |
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Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
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Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
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Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
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Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
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Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
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Record name | 4-amino-N,N-diethylaniline sulphate | |
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Record name | N,N-diethylbenzene-1,4-diammonium sulphate | |
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Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE SULFATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the principle behind using N,N-Diethyl-p-phenylenediamine sulfate (DPD) for detecting chlorine gas?
A1: DPD reacts with chlorine gas to produce a red-colored product. [] This color change allows for visual detection and quantification of chlorine gas using techniques like spectrophotometry. [, ] The intensity of the red color is directly proportional to the chlorine concentration, enabling quantitative analysis. []
Q2: Can this colorimetric reaction be used for real-time monitoring of chlorine gas?
A2: Yes, researchers have developed a membrane-based portable colorimetric gaseous chlorine sensing probe (MCSP) using DPD. [] This probe allows for real-time continuous monitoring of instantaneous and time-weighted average (TWA) chlorine gas concentrations. []
Q3: Beyond chlorine gas, what other applications does DPD have in sensing?
A3: DPD is a valuable reagent in biosensing applications. For example, it acts as a redox indicator in a spectrophotometric biosensor for hydrogen peroxide and glucose detection. [] This biosensor utilizes a nanoplatform encapsulating glucose oxidase (GOx) where DPD participates in the enzymatic cascade reaction, producing a detectable color change. []
Q4: How is DPD used in conjunction with immobilized enzymes for sensing applications?
A4: DPD can be used to detect hydrogen peroxide generated by enzyme-catalyzed reactions. For instance, peroxidase immobilized on magnetic microspheres can oxidize DPD in the presence of hydrogen peroxide, leading to a color change that can be measured spectrophotometrically. []
Q5: Are there any nanozyme applications that utilize DPD?
A5: Yes, cotton textile/iron oxide nanozyme composites exhibiting peroxidase-like activity have been developed. [] These composites can catalyze the decolorization of crystal violet in the presence of hydrogen peroxide, with DPD used as a substrate to confirm the peroxidase-like activity of the nanozyme. []
Q6: Has DPD been used to study the composition of chemical solutions?
A6: Researchers have investigated the use of DPD in conjunction with ion chromatography to analyze the composition of acidic sodium chlorite solutions. [] This approach aims to better understand the solution's bactericidal power and the role of different chlorine-based compounds present. []
Q7: Are there any analytical methods specifically designed for analyzing DPD and related compounds?
A7: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the determination of DPD and its derivatives in hair dyes. [] These methods allow for accurate quantification of these compounds, ensuring product safety and regulatory compliance. []
Q8: Does DPD have any known toxicity concerns?
A8: While DPD is widely used in analytical chemistry and some industrial applications, there are documented cases of allergic reactions to DPD in specific contexts. For example, a case study reported an allergy to DPD in a photographer, suggesting potential sensitization through occupational exposure. [] This highlights the importance of handling DPD with caution and using appropriate safety measures.
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